3,5-Dibenzyloxyphenol

Vue d'ensemble

Description

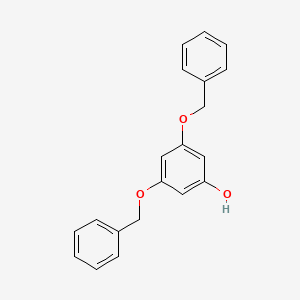

3,5-Dibenzyloxyphenol is an organic compound with the molecular formula C20H18O3 and a molecular weight of 306.4 g/mol. It is a derivative of resorcinol, where the hydroxyl groups at positions 3 and 5 are protected by benzyl groups. This compound is primarily used in research and has various applications in chemistry, biology, and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: One common method for synthesizing 3,5-Dibenzyloxyphenol involves the reaction of resorcinol with benzyl chloride in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide at elevated temperatures . Another method involves the Friedel-Crafts coupling of a cinnamyl alcohol derivative to this compound, followed by hydroxylation and cyclization through an intermediate orthoester.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the compound is generally produced in research laboratories using the synthetic routes mentioned above. The production process involves careful control of reaction conditions to ensure high purity and yield.

Analyse Des Réactions Chimiques

Types of Reactions: 3,5-Dibenzyloxyphenol undergoes various chemical reactions typical of phenolic compounds. These include:

Oxidation: The benzyloxy groups can be oxidized to form quinones.

Reduction: The compound can be reduced to form hydroquinones.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed:

Oxidation: Quinones and related compounds.

Reduction: Hydroquinones.

Substitution: Halogenated or nitrated derivatives of this compound.

Applications De Recherche Scientifique

3,5-Dibenzyloxyphenol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex natural products, such as bis-C-glucosyl flavonoids.

Biology: The compound has been studied for its antioxidant properties, which are attributed to the generation of a Lewis acid catalyst.

Medicine: Research has explored its potential as a precursor in the synthesis of medicinal compounds.

Industry: It is used in the development of phenolic polymers with controlled antioxidant, hydrophobicity, and surface adsorption properties.

Mécanisme D'action

The antioxidant activity of 3,5-Dibenzyloxyphenol is attributed to the generation of a Lewis acid catalyst, which can destroy a significant number of hydroperoxide molecules per mole of the compound. This activity is not inherent but develops through specific chemical transformations. The compound’s mechanism of action involves the stabilization of free radicals and the prevention of oxidative damage.

Comparaison Avec Des Composés Similaires

Resorcinol: The parent compound of 3,5-Dibenzyloxyphenol, used in antiseptics and the synthesis of dyes and resins.

Dibenzofuran Derivatives: These compounds share structural similarities and have applications in medicinal chemistry as kinase inhibitors.

Uniqueness: this compound is unique due to its dual benzyloxy groups, which provide enhanced stability and reactivity compared to resorcinol. This makes it a valuable intermediate in the synthesis of complex natural products and phenolic polymers.

Activité Biologique

3,5-Dibenzyloxyphenol (DBOP) is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article explores the synthesis, biological properties, and potential therapeutic applications of DBOP, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

This compound is characterized by two benzyloxy groups attached to the phenolic structure at the 3 and 5 positions. The synthesis typically involves the alkylation of phenol derivatives with benzyl halides under basic conditions. This method allows for the selective introduction of the benzyloxy groups, which significantly influence the compound's biological properties.

Antimicrobial Activity

Research indicates that DBOP exhibits significant antimicrobial properties. A study demonstrated that DBOP showed potent activity against various bacterial strains, including drug-resistant pathogens. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of vital metabolic pathways.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 16 |

This data suggests that DBOP could serve as a potential lead compound for developing new antimicrobial agents.

Anticancer Properties

DBOP has also been investigated for its anticancer effects. In vitro studies have shown that it induces apoptosis in various cancer cell lines by activating p53 pathways and increasing reactive oxygen species (ROS) levels. One study reported that treatment with DBOP led to a significant reduction in cell viability in breast cancer cells:

- Cell Line : MCF-7

- IC50 Value : 15 μM after 48 hours of treatment.

The compound's ability to modulate apoptotic pathways highlights its potential as a chemotherapeutic agent.

Anti-inflammatory Effects

The anti-inflammatory properties of DBOP have been attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). In animal models of inflammation, DBOP administration resulted in reduced edema and pain response, suggesting its utility in treating inflammatory diseases.

Case Studies

- Study on Antimicrobial Efficacy : A recent investigation assessed the antimicrobial activity of DBOP against multi-drug resistant strains. The results indicated that DBOP not only inhibited growth but also exhibited bactericidal effects at higher concentrations, supporting its potential use in treating infections caused by resistant bacteria .

- Anticancer Mechanisms : In a study focusing on breast cancer cells, DBOP was shown to induce apoptosis through ROS generation and p53 activation. The findings suggest that DBOP could enhance the efficacy of existing chemotherapeutic agents when used in combination therapies .

- Inflammation Model : An animal model study demonstrated that DBOP significantly reduced paw edema in a carrageenan-induced inflammation model, indicating its potential role in managing inflammatory conditions .

Propriétés

IUPAC Name |

3,5-bis(phenylmethoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O3/c21-18-11-19(22-14-16-7-3-1-4-8-16)13-20(12-18)23-15-17-9-5-2-6-10-17/h1-13,21H,14-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEQJBICMACXNHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=CC(=C2)O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70473868 | |

| Record name | 3,5-dibenzyloxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70473868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63604-98-8 | |

| Record name | 3,5-dibenzyloxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70473868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.